

Early signaling events triggered by coronatine in plants

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An In-depth Technical Guide to the Early Signaling Events Triggered by Coronatine in Plants

Abstract

Coronatine (COR) is a potent phytotoxin produced by several pathovars of Pseudomonas syringae. It functions as a molecular mimic of the active jasmonate conjugate, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), hijacking the plant's jasmonate (JA) signaling pathway to suppress host defenses and promote pathogenesis.[1][2] This technical guide provides a comprehensive overview of the initial molecular events that occur within plant cells upon perception of **coronatine**. It details the core signaling cascade, quantitative biochemical data, crosstalk with other phytohormone pathways, and key experimental methodologies used to elucidate these processes.

The Core Signaling Pathway: Perception and Initial Transduction

The central mechanism of **coronatine** action involves its direct interaction with the jasmonate co-receptor complex. This initiates a signaling cascade leading to the degradation of transcriptional repressors and the activation of JA-responsive genes.

The COI1-JAZ Co-Receptor Complex

The primary receptor for both JA-IIe and **coronatine** is a co-receptor complex composed of the F-box protein **CORONATINE** INSENSITIVE 1 (COI1) and a member of the JASMONATE ZIM-



DOMAIN (JAZ) family of repressor proteins.[3][4] COI1 is the substrate-recognition subunit of a Skp1-Cullin1-F-box (SCF) E3 ubiquitin ligase complex, termed SCFCOI1.[4][5]

In the absence of a signal, JAZ proteins are stable and bind to various transcription factors, most notably MYC2, repressing their activity and preventing the expression of JA-responsive genes.[6]

Ligand-Induced Degradation of JAZ Repressors

Coronatine acts as a potent molecular "glue," promoting and stabilizing the interaction between COI1 and the Jas motif of a JAZ protein.[3][6] This binding event requires COI1, a JAZ protein, and the **coronatine** ligand itself, forming a ternary complex.[4][7] The formation of this complex targets the JAZ protein for polyubiquitination by the SCFCOI1 E3 ligase. Subsequently, the ubiquitinated JAZ protein is degraded by the 26S proteasome.[5][6] The degradation of JAZ repressors liberates transcription factors like MYC2, allowing them to activate the expression of early **coronatine**-responsive genes.[8]



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Caption: The core coronatine signaling pathway in the plant cell nucleus.

Quantitative Data on Coronatine Signaling

The interaction between **coronatine** and the JA co-receptor complex has been quantified, revealing the high potency of the phytotoxin compared to the endogenous plant hormone.



Parameter	Value	Plant System <i>l</i> Assay	Description	Reference(s)
Binding Affinity (Kd)	48 nM	In vitro radioligand binding	Dissociation constant for 3H- coronatine binding to the COI1-JAZ1 complex.	[4]
Binding Affinity (Kd)	68 nM	In vitro radioligand binding	Dissociation constant for 3H- coronatine binding to the COI1-JAZ6 complex.	[4]
Relative Activity	~1000x > JA-Ile	In vitro COI1-JAZ pull-down	Coronatine is approximately 1000 times more active than JA-IIe in promoting the COI1-JAZ interaction.	[7]
Effective Concentration	≥ 50 pM	In vitro COI1-JAZ pull-down	Lowest tested concentration of coronatine that stimulated the COI1-JAZ1 interaction.	[3]
Stomatal Aperture	1.56 μΜ	Arabidopsis stomatal closure assay	Concentration of coronatine that inhibited stomatal closure induced by 20 μ M ABA or 5 μ M flg22.	[9]



Hormone Induction	0.05 μΜ	Maize seedlings	Treatment increased endogenous ABA levels by 461.8% and JA levels by 44.3% after 24 hours.	[10]
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Crosstalk with Other Phytohormone Pathways

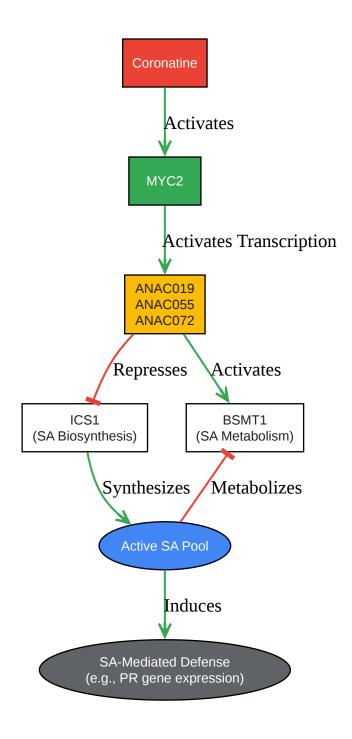
A key function of **coronatine** is to manipulate the plant's hormonal network, primarily by suppressing defense pathways mediated by salicylic acid (SA) and abscisic acid (ABA).

Antagonism of Salicylic Acid (SA) Signaling

SA is a critical hormone for defense against biotrophic and hemibiotrophic pathogens like P. syringae. **Coronatine**-induced JA signaling actively suppresses SA accumulation and signaling, creating a more favorable environment for the pathogen.[11][12] This is achieved through a specific transcriptional cascade:

- MYC2 Activation: Liberated MYC2 directly activates the expression of three NAC transcription factor genes: ANAC019, ANAC055, and ANAC072.[8]
- Transcriptional Reprogramming: These NAC transcription factors then directly repress the
 primary SA biosynthesis gene, ISOCHORISMATE SYNTHASE 1 (ICS1), while activating
 BENZOIC ACID/SALICYLIC ACID CARBOXYL METHYLTRANSFERASE 1 (BSMT1), a gene
 involved in metabolizing SA into the inactive methyl salicylate.[8]
- Net SA Reduction: The combined effect of reduced synthesis and increased metabolism leads to a significant decrease in the active SA pool, compromising SA-mediated defenses.
 [8]





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Caption: Coronatine-mediated suppression of the salicylic acid (SA) pathway.

Inhibition of ABA-Mediated Stomatal Closure



Stomata are pores on the leaf surface that pathogens use as entry points. Plants can actively close their stomata upon detecting pathogen-associated molecular patterns (PAMPs) like flagellin (flg22) or in response to the stress hormone abscisic acid (ABA).[13][14] This stomatal closure is an important first line of defense.

Coronatine is a potent inhibitor of this process.[9][15] The signaling for ABA- and flg22-induced stomatal closure converges on the activation of NADPH oxidases, such as AtRBOHD and AtRBOHF, which produce reactive oxygen species (ROS) in guard cells.[13][16] This ROS burst is a critical secondary messenger for stomatal closure. **Coronatine** specifically inhibits the activity of these NADPH oxidases, thereby blocking ROS production and preventing or reversing stomatal closure, which facilitates bacterial entry.[9][16]

Key Experimental Protocols

The following are summarized methodologies for experiments central to understanding **coronatine**'s early signaling events.

In Vitro COI1-JAZ Pull-Down Assay

This assay is used to demonstrate the direct, ligand-dependent interaction between COI1 and JAZ proteins.

Objective: To test if **coronatine** promotes the physical interaction between COI1 and a JAZ protein.

Methodology:

- Protein Expression: Express and purify recombinant JAZ protein tagged with an affinity tag (e.g., JAZ1-His) and COI1 protein tagged with a different epitope tag (e.g., COI1-Myc).
- Immobilization: Incubate the His-tagged JAZ1 protein with Ni-NTA agarose beads to immobilize it.
- Interaction: Add the Myc-tagged COI1 protein to the beads in a binding buffer. Aliquot the mixture into separate tubes.



- Treatment: Add **coronatine** (e.g., at concentrations ranging from 10 pM to 10 μM) or a control solvent (e.g., DMSO) to the respective tubes. Incubate for 1-2 hours at 4°C with gentle rotation to allow for protein interaction.
- Washing: Pellet the beads by centrifugation and wash them multiple times with a wash buffer to remove non-specific binding proteins.
- Elution: Elute the bound proteins from the beads using an elution buffer containing imidazole or by boiling in SDS-PAGE sample buffer.
- Detection: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an anti-Myc antibody to detect the presence of co-purified COI1-Myc. An increased signal in the **coronatine**-treated samples compared to the control indicates a ligand-promoted interaction.

Stomatal Aperture Measurement Assay

This assay quantifies the effect of **coronatine** on stomatal opening or closure.

Objective: To measure the effect of **coronatine** on ABA- or PAMP-induced stomatal closure.

Methodology:

- Plant Material: Use epidermal peels from the abaxial surface of leaves from 3-4 week-old Arabidopsis thaliana plants.
- Pre-incubation: Float the epidermal peels in a stomatal opening solution (e.g., 10 mM MES, 50 mM KCl, pH 6.15) under light for 2-3 hours to ensure most stomata are open.
- Treatment:
 - \circ Transfer peels to a fresh opening solution containing the elicitor (e.g., 20 μ M ABA or 5 μ M flg22) to induce closure.
 - \circ For the **coronatine** treatment group, pre-incubate peels with **coronatine** (e.g., 1.56 μ M) for 10-20 minutes before adding the elicitor. Include a mock-treated control.
- Incubation: Incubate the peels under light for a defined period (e.g., 1.5-2 hours).



- Imaging: Mount the peels on a microscope slide and immediately capture images of multiple stomata using a light microscope connected to a digital camera.
- Quantification: Use image analysis software (e.g., ImageJ) to measure the width and length of the stomatal pore (aperture). Calculate the stomatal aperture ratio (width/length).
- Analysis: Collect data from at least 50-60 stomata per treatment condition. Perform statistical
 analysis (e.g., ANOVA) to determine if coronatine treatment significantly inhibits the closure
 induced by ABA or flg22.

Caption: Experimental workflow for a stomatal aperture measurement assay.

Conclusion

The early signaling events triggered by **coronatine** are a clear example of molecular mimicry used by a pathogen to subvert host immunity. By binding with high affinity to the COI1-JAZ coreceptor, **coronatine** initiates the rapid degradation of JAZ repressors. This single event triggers a cascade of downstream effects, including the reprogramming of transcription to suppress SA-mediated defenses and the direct inhibition of ROS production in guard cells to facilitate physical entry into the host. Understanding these precise, early molecular interactions provides a foundation for developing strategies to block **coronatine**'s effects and enhance plant disease resistance.

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